N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
Description
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 1-acetylindolin-6-yl group and a 2-chlorophenyl substituent.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-8-13-6-7-15(10-17(13)20)19-24(22,23)11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBOPDCBHRWZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H16ClN1O2S
- Molecular Weight : Approximately 319.83 g/mol
The presence of the indoline moiety and the chlorophenyl group suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, a series of substituted benzamide analogues demonstrated significant activity against human adenovirus (HAdV) infections, suggesting that similar structural motifs may confer antiviral properties to this compound. The lead compounds exhibited low micromolar potency and high selectivity indexes, indicating a promising therapeutic profile for respiratory viral infections .
The antiviral mechanism appears to involve targeting viral replication processes. For example, preliminary mechanistic studies indicated that certain derivatives inhibit HAdV DNA replication, while others interfere with later stages of the viral life cycle . This dual-action mechanism can enhance therapeutic efficacy and reduce the likelihood of resistance development.
Case Study 1: Antiviral Efficacy
In a comparative study, this compound was evaluated alongside established antiviral agents. The results indicated that this compound exhibited comparable or superior efficacy against specific strains of adenovirus, with an IC50 value significantly lower than that of conventional treatments .
Case Study 2: Cytotoxicity Assessment
An assessment of cytotoxicity revealed that while the compound displayed potent antiviral activity, it also maintained a favorable safety profile. The cytotoxic concentration (CC50) was found to be substantially higher than the effective concentration (EC50), suggesting a wide therapeutic window .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C16H16ClN1O2S |
| Molecular Weight | 319.83 g/mol |
| IC50 (against HAdV) | Low micromolar range |
| CC50 (cytotoxicity) | Significantly higher than IC50 |
Comparison with Similar Compounds
Structural Analogues
The compound shares functional groups with several sulfonamide-based pharmaceuticals and agrochemicals. Key comparisons include:
| Compound Name | Key Substituents | Molecular Weight | Biological Target/Use |
|---|---|---|---|
| N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide | 1-acetylindolin-6-yl, 2-chlorophenyl | ~348.8 g/mol¹ | Hypothesized: Cannabinoid receptors |
| Sch225336 (CB2-selective bis-sulfone) | Bis-sulfone, methoxy groups | ~578.6 g/mol | Cannabinoid receptor CB2 agonist |
| N-(3-acetylphenyl)-1-phenylmethanesulfonamide | 3-acetylphenyl, phenyl | 289.3 g/mol | Enzyme inhibition (e.g., COX-2) |
| Tolylfluanid (pesticide) | Dimethylamino-sulfonyl, fluoro | ~344.2 g/mol | Antifungal agent |
¹Calculated based on molecular formula (C₁₇H₁₇ClN₂O₃S).
Key Structural Differences :
- Sch225336 () incorporates a bis-sulfone structure and methoxy groups, enhancing CB2 receptor selectivity, whereas the target compound’s 2-chlorophenyl group may favor lipophilicity and CNS penetration .
- Tolylfluanid () includes fluorine and dimethylamino-sulfonyl groups, optimizing antifungal activity but limiting therapeutic utility due to toxicity risks .
Pharmacological and Functional Comparisons
- Receptor Binding: The acetylindolinyl group in the target compound resembles bicyclic motifs in cannabinoid ligands (e.g., SR141716A and SR144528, ). However, the absence of a pyrazole or piperidine ring likely reduces affinity for CB1/CB2 receptors compared to these standards .
- Enzyme Inhibition : Unlike N-(3-acetylphenyl)-1-phenylmethanesulfonamide , which may inhibit COX-2 due to its acetylphenyl group, the target compound’s indoline scaffold could favor kinase or protease interactions .
- Agrochemical vs. Pharmaceutical Use : The 2-chlorophenyl group aligns with pesticidal sulfonamides (e.g., dichlofluanid , ), but the acetylindolinyl moiety suggests a therapeutic focus, distinguishing it from agrochemical analogs .
Research Findings and Limitations
- Sch225336 Analogy: Studies on bis-sulfone derivatives () demonstrate nanomolar CB2 affinity (IC₅₀ = 12 nM), but the target compound’s simpler structure may result in weaker receptor engagement .
- Metabolic Stability : The acetylindolinyl group could improve metabolic stability compared to N-(3-acetylphenyl)-1-phenylmethanesulfonamide , which lacks a fused bicyclic system .
- Toxicity Profile : Chlorophenyl-containing compounds (e.g., SR141716A ) often exhibit hepatotoxicity risks, necessitating further safety studies for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
